molecular formula C12H13BrO2 B6258543 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid CAS No. 1514584-15-6

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B6258543
CAS No.: 1514584-15-6
M. Wt: 269.1
InChI Key:
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Description

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is an organic compound that features a brominated naphthalene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by a series of reactions to introduce the acetic acid moiety. A common synthetic route includes:

    Bromination: 1,2,3,4-tetrahydronaphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Oxidation: The brominated intermediate is then oxidized to introduce the carboxylic acid group. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or influencing the compound’s overall electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.

    7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.

Uniqueness

The presence of the bromine atom in 2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid imparts unique reactivity and potential biological activity compared to its non-brominated counterparts. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

CAS No.

1514584-15-6

Molecular Formula

C12H13BrO2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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